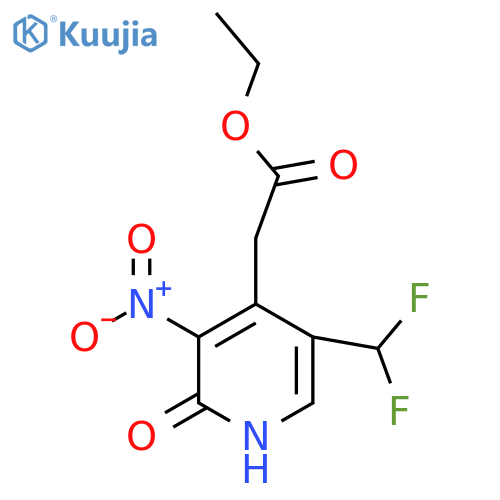Cas no 1805393-42-3 (Ethyl 5-(difluoromethyl)-2-hydroxy-3-nitropyridine-4-acetate)

1805393-42-3 structure
商品名:Ethyl 5-(difluoromethyl)-2-hydroxy-3-nitropyridine-4-acetate
CAS番号:1805393-42-3
MF:C10H10F2N2O5
メガワット:276.193609714508
CID:4888604
Ethyl 5-(difluoromethyl)-2-hydroxy-3-nitropyridine-4-acetate 化学的及び物理的性質
名前と識別子
-
- Ethyl 5-(difluoromethyl)-2-hydroxy-3-nitropyridine-4-acetate
-
- インチ: 1S/C10H10F2N2O5/c1-2-19-7(15)3-5-6(9(11)12)4-13-10(16)8(5)14(17)18/h4,9H,2-3H2,1H3,(H,13,16)
- InChIKey: KDBKTHKFVPNLIU-UHFFFAOYSA-N
- ほほえんだ: FC(C1=CNC(C(=C1CC(=O)OCC)[N+](=O)[O-])=O)F
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 7
- 重原子数: 19
- 回転可能化学結合数: 5
- 複雑さ: 479
- 疎水性パラメータ計算基準値(XlogP): 0.1
- トポロジー分子極性表面積: 101
Ethyl 5-(difluoromethyl)-2-hydroxy-3-nitropyridine-4-acetate 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029028331-250mg |
Ethyl 5-(difluoromethyl)-2-hydroxy-3-nitropyridine-4-acetate |
1805393-42-3 | 95% | 250mg |
$970.20 | 2022-04-01 | |
| Alichem | A029028331-1g |
Ethyl 5-(difluoromethyl)-2-hydroxy-3-nitropyridine-4-acetate |
1805393-42-3 | 95% | 1g |
$3,068.70 | 2022-04-01 | |
| Alichem | A029028331-500mg |
Ethyl 5-(difluoromethyl)-2-hydroxy-3-nitropyridine-4-acetate |
1805393-42-3 | 95% | 500mg |
$1,836.65 | 2022-04-01 |
Ethyl 5-(difluoromethyl)-2-hydroxy-3-nitropyridine-4-acetate 関連文献
-
Guoqiang Li,Shicheng Yan,Zhiqiang Wang,Xiangyan Wang,Zhaosheng Li,Jinhua Ye,Zhigang Zou Dalton Trans., 2009, 8519-8524
-
2. X-ray chemical imaging and the electronic structure of a single nanoplatelet Ni/graphene composite†Chunyu Zhou,Jian Wang,Jerzy A. Szpunar Chem. Commun., 2014,50, 2282-2285
-
Kuan-Ying Hsieh,El-Eulmi Bendeif,Axel Gansmuller,Sebastien Pillet,Theo Woike,Dominik Schaniel RSC Adv., 2013,3, 26132-26141
-
C. H. Tu,E. M. Woo,G. Lugito RSC Adv., 2017,7, 47614-47618
-
Laia Francàs,Shababa Selim,Sacha Corby,Dongho Lee,Camilo A. Mesa,Ernest Pastor,Kyoung-Shin Choi,James R. Durrant Chem. Sci., 2021,12, 7442-7452
1805393-42-3 (Ethyl 5-(difluoromethyl)-2-hydroxy-3-nitropyridine-4-acetate) 関連製品
- 1805206-02-3(3-(Chloromethyl)-6-(difluoromethyl)-4-fluoropyridine-2-methanol)
- 2034342-22-6(6-{4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazine-1-carbonyl}-1,3-benzothiazole)
- 895642-50-9(3-(4-chlorobenzenesulfonyl)-N-(4-methoxyphenyl)methyl-6-methylquinolin-4-amine)
- 1934536-76-1((6-Methyl-1H-pyrrolo[2,3-b]pyridin-2-yl)methanol)
- 2228149-52-6(2-(2-chloro-6-methylpyridin-4-yl)cyclopropane-1-carboxylic acid)
- 1965308-73-9(4,4-Dimethyl-pyrrolidine-2-carboxylic acid ethyl ester tosylate)
- 2171300-89-1(1-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanoyl-2-methylpiperidine-4-carboxylic acid)
- 171232-79-4(methyl (2S,3R)-3-ethylpyrrolidine-2-carboxylate)
- 2228533-93-3(4-amino-4-2-methoxy-3-(trifluoromethyl)phenylcyclohexan-1-ol)
- 1805747-85-6(4-(2-Bromopropanoyl)-2-methylphenylacetic acid)
推奨される供給者
Jinta Yudi Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Jinhuan Chemical CO., LTD.
ゴールドメンバー
中国のサプライヤー
大量

Zouping Mingyuan Import and Export Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Hubei Henglvyuan Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Henan Dongyan Pharmaceutical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
